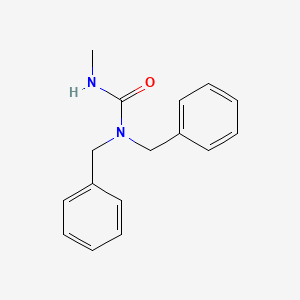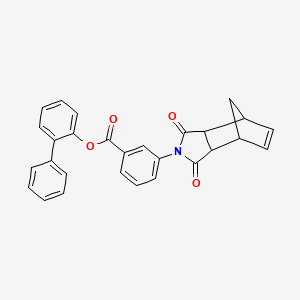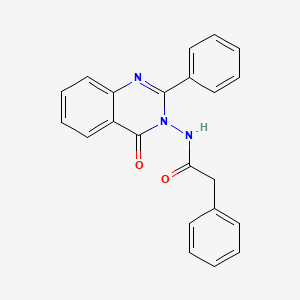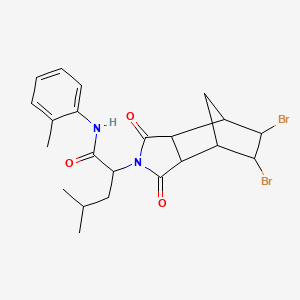
1,1-Dibenzyl-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibenzyl-3-methylurea: is an organic compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol It is a derivative of urea, characterized by the presence of two benzyl groups and a methyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-methylurea can be synthesized through the reaction of dibenzylamine with methyl isocyanate . The reaction typically occurs under mild conditions, often in the presence of a solvent such as toluene or dichloromethane . The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of catalysts and controlled reaction environments.
化学反応の分析
Types of Reactions: 1,1-Dibenzyl-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or , leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of amine derivatives.
Substitution: The benzyl groups can undergo substitution reactions with electrophiles, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.
Major Products Formed:
- Oxidized urea derivatives
- Reduced amine derivatives
- Substituted urea derivatives
科学的研究の応用
1,1-Dibenzyl-3-methylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 1,1-Dibenzyl-3-methylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to downstream effects on cellular processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . Additionally, the compound’s structure allows it to interact with proteins and other biomolecules, influencing their function and stability.
類似化合物との比較
1,1-Dibenzyl-3-(1-benzyl-1H-pyrazol-4-yl)-2-methylisothioureas: These compounds contain structural elements of known antioxidants and glutamate receptor modulators, exhibiting dual modes of biological action.
N-Substituted Ureas: These derivatives have diverse chemical and biological properties, used extensively in chemical, pharmaceutical, and agrochemical industries.
Uniqueness: 1,1-Dibenzyl-3-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual benzyl groups and methyl group on the urea moiety provide a versatile scaffold for further chemical modifications and applications in various research fields.
特性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
1,1-dibenzyl-3-methylurea |
InChI |
InChI=1S/C16H18N2O/c1-17-16(19)18(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,17,19) |
InChIキー |
PWDDSCIFQOGVAZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(2,6-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465530.png)

![Octyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12465538.png)

![1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone](/img/structure/B12465550.png)
![(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl benzoate](/img/structure/B12465554.png)

![N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B12465574.png)
![(2Z)-N-(2-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12465577.png)
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12465586.png)
![2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide](/img/structure/B12465597.png)
![4-(benzyloxy)phenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12465610.png)
